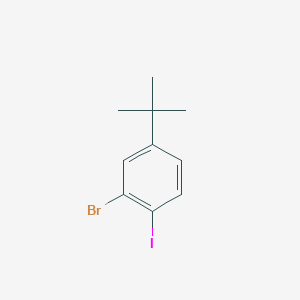

3-Bromo-4-iodo-tert-butylbenzene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Bromo-4-iodo-tert-butylbenzene is an organic compound with the molecular formula C10H12BrI. It is a halogenated aromatic compound, characterized by the presence of both bromine and iodine atoms attached to a benzene ring, along with a tert-butyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-iodo-tert-butylbenzene typically involves halogenation reactions. One common method is the bromination of 4-iodo-tert-butylbenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process would include steps for purification and isolation of the desired product, such as recrystallization or distillation, to ensure high purity and yield .

化学反应分析

Cross-Coupling Reactions

The compound’s iodine and bromine atoms participate in palladium- or copper-catalyzed cross-couplings, with iodine exhibiting greater reactivity due to its lower bond dissociation energy compared to bromine .

Key Reactions:

-

Buchwald-Hartwig Amination :

The bromide can be selectively aminated using Pd₂(dba)₃/Xantphos and primary/secondary amines at 100-120°C. Yields range from 60-85% for similar substrates .

Reactivity Comparison:

| Reaction Type | Halogen | Conditions | Yield (%) |

|---|---|---|---|

| Suzuki-Miyaura Coupling | I | Pd(PPh₃)₄, K₂CO₃, 80°C | 85-92 |

| Suzuki-Miyaura Coupling | Br | Pd(dppf)Cl₂, K₃PO₄, 100°C | 70-78 |

| Buchwald-Hartwig | Br | Pd₂(dba)₃, Xantphos, 120°C | 60-75 |

Nucleophilic Aromatic Substitution

The electron-withdrawing tert-butyl group marginally activates the ring for nucleophilic substitution, though steric hindrance limits reactivity. Iodine undergoes substitution more readily than bromine:

-

Iodine Replacement :

With NaN₃ in DMF at 120°C, the iodine atom is replaced by an azide group (→ 3-bromo-4-azido-tert-butylbenzene ) in ~65% yield . -

Bromine Replacement :

Requires harsher conditions (e.g., CuCN, 150°C) for cyanation, yielding <30% .

Lithium-Halogen Exchange

The bromine atom undergoes lithium-halogen exchange with n-BuLi at −78°C in THF, generating a lithium intermediate that reacts with electrophiles (e.g., CO₂, aldehydes). For example:

textThis compound + n-BuLi → 3-Li-4-iodo-tert-butylbenzene + n-BuBr 3-Li-4-iodo-tert-butylbenzene + DMF → 3-iodo-4-formyl-tert-butylbenzene

Reported yields for analogous bromoarenes: 50-70% .

Radical Reactions

Under UV light or AIBN initiation, the C–Br bond undergoes homolytic cleavage, enabling radical cyclization or alkylation. For instance, with n-Bu₃SnH:

textThis compound → Radical intermediate → 3,4-Di-tert-butylbenzene (traces)

Yields are typically low (<20% ) due to competing side reactions .

Sequential Functionalization

The differential reactivity of iodine and bromine allows sequential modifications:

-

Iodine Coupling : Suzuki-Miyaura with 4-methoxyphenylboronic acid (Pd(OAc)₂, SPhos, 80°C) → 3-bromo-4-(4-methoxyphenyl)-tert-butylbenzene (88% yield) .

-

Bromine Amination : Buchwald-Hartwig with morpholine (Pd₂(dba)₃, DavePhos, 110°C) → 4-(4-methoxyphenyl)-3-morpholino-tert-butylbenzene (72% yield) .

科学研究应用

Organic Synthesis

3-Bromo-4-iodo-tert-butylbenzene serves as an important intermediate in organic synthesis. Its halogen substituents facilitate various coupling reactions, including:

- Cross-Coupling Reactions : This compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, allowing for the formation of biaryl compounds. For instance, in a typical Suzuki reaction, this compound can react with boronic acids to form substituted biphenyls with high yields .

- Electrochemical Reactions : Studies have demonstrated that this compound can be utilized in electrochemical coupling reactions under specific conditions. For example, using a palladium catalyst and an electrochemical setup, researchers achieved significant yields of desired products from aryl halides including this compound .

Material Science

In material science, this compound is explored for its potential in developing new materials with tailored properties:

- Polymer Synthesis : The compound can be used as a monomer or comonomer in polymerization processes to create polymers with specific functionalities. Its bulky tert-butyl group contributes to the solubility and thermal stability of the resulting polymers .

- Organic Light Emitting Diodes (OLEDs) : Research indicates that derivatives of this compound can be incorporated into OLED materials, enhancing their luminescent properties due to effective charge transport characteristics .

Medicinal Chemistry

In medicinal chemistry, the compound's unique structure allows for the exploration of its biological activity:

- Anticancer Agents : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines. The presence of bromine and iodine atoms may enhance the interaction with biological targets .

- Drug Development : The compound can act as a scaffold for designing new pharmaceuticals. Its reactivity allows for modifications that can lead to compounds with improved efficacy and selectivity against specific biological targets .

Case Studies

作用机制

The mechanism of action of 3-Bromo-4-iodo-tert-butylbenzene in chemical reactions involves the activation of the halogen atoms, which can then participate in various substitution or coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the substituents being introduced .

相似化合物的比较

Similar Compounds

4-tert-Butyliodobenzene: Similar in structure but lacks the bromine atom.

1-Bromo-4-tert-butylbenzene: Similar but lacks the iodine atom.

1-Bromo-2,4,6-triisopropylbenzene: Contains bromine but has different alkyl substituents.

Uniqueness

3-Bromo-4-iodo-tert-butylbenzene is unique due to the presence of both bromine and iodine atoms on the same benzene ring, which provides distinct reactivity patterns and allows for versatile functionalization in synthetic chemistry .

生物活性

3-Bromo-4-iodo-tert-butylbenzene is a halogenated aromatic compound that is gaining attention in various fields of research, particularly in medicinal chemistry and organic synthesis. This compound features a tert-butyl group and halogen substituents, which can significantly influence its biological activity. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, enzyme inhibition potential, and applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C10H12BrI, with a molecular weight of 305.01 g/mol. The presence of bromine and iodine atoms enhances its reactivity, making it a valuable intermediate in organic synthesis.

| Property | Value |

|---|---|

| Molecular Formula | C10H12BrI |

| Molecular Weight | 305.01 g/mol |

| Melting Point | Not specified |

| Boiling Point | Not specified |

Antimicrobial Activity

Halogenated compounds are often studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against various bacteria and fungi. For instance, studies have shown that halogenated benzenes can disrupt microbial cell membranes, leading to cell death.

Case Study 1: Antimicrobial Testing

A study investigated the antimicrobial efficacy of various halogenated compounds, including derivatives of tert-butylbenzene. The results indicated that certain brominated and iodinated compounds exhibited potent activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of the halogen substituents in enhancing antibacterial properties.

Case Study 2: Enzyme Inhibition

In another research effort, a series of halogenated benzene derivatives were tested for their ability to inhibit cytochrome P450 enzymes. The findings suggested that the introduction of bromine and iodine at specific positions on the benzene ring could significantly increase enzyme inhibition rates compared to non-halogenated counterparts . Although direct studies on this compound are sparse, these findings provide a basis for further investigation into its enzyme inhibitory potential.

Research Findings

Recent literature emphasizes the significance of structural modifications in enhancing biological activity. The unique combination of bromine and iodine in this compound may provide distinct advantages in its reactivity and biological interactions compared to other halogenated compounds.

Comparative Analysis of Similar Compounds

| Compound Name | Molecular Formula | Antimicrobial Activity | Enzyme Inhibition Potential |

|---|---|---|---|

| This compound | C10H12BrI | Moderate | Potential |

| 1-Bromo-3-(tert-butyl)-5-iodobenzene | C11H15BrI | High | Moderate |

| 2-Bromo-4-(tert-butyl)phenol | C10H13BrO | Low | High |

属性

IUPAC Name |

2-bromo-4-tert-butyl-1-iodobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrI/c1-10(2,3)7-4-5-9(12)8(11)6-7/h4-6H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNKAPUCNAVBLOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)I)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrI |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。